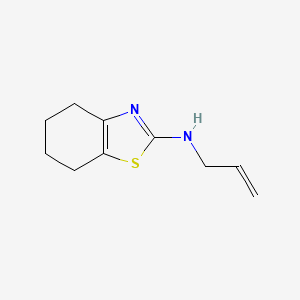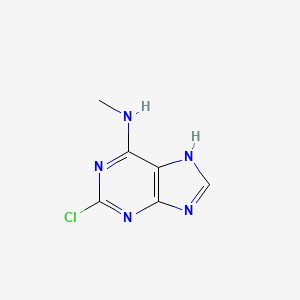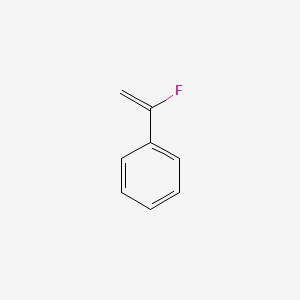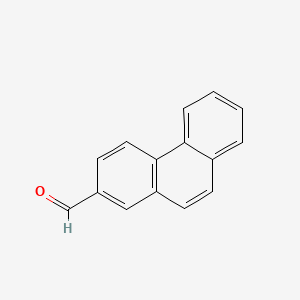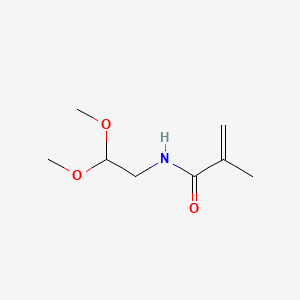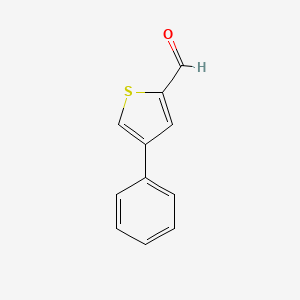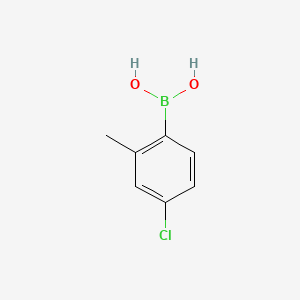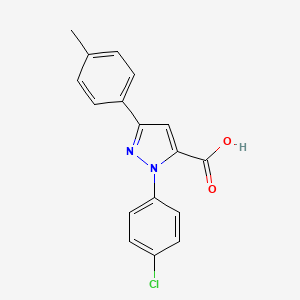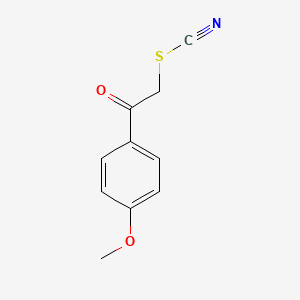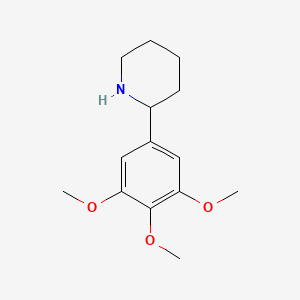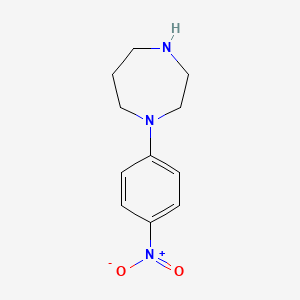
1-(4-Nitrophenyl)-1,4-diazepane
Overview
Description
“1-(4-Nitrophenyl)-1,4-diazepane” is a compound that contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms, and a nitrophenyl group, which is a phenyl ring with a nitro group attached . Compounds with these functional groups often exhibit interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of “1-(4-Nitrophenyl)-1,4-diazepane” would likely be influenced by the diazepane ring and the nitrophenyl group. The diazepane ring can adopt various conformations due to the flexibility of the seven-membered ring . The nitrophenyl group is planar due to the conjugation of the benzene ring and the nitro group .Chemical Reactions Analysis
Compounds with nitrophenyl groups, like “1-(4-Nitrophenyl)-1,4-diazepane”, can undergo various reactions. For example, the nitro group can be reduced to an amino group . The phenyl ring can also participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Nitrophenyl)-1,4-diazepane” would be influenced by its functional groups. For example, the nitrophenyl group is electron-withdrawing, which would affect the compound’s reactivity . The diazepane ring could influence the compound’s solubility and conformational flexibility .Scientific Research Applications
Catalytic Reduction of 4-Nitrophenol
- Scientific Field : Nanotechnology and Catalysis .
- Summary of Application : The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .
- Methods of Application : The reduction of 4-NP is carried out in the presence of reducing agents and catalytic nanostructured materials . The reaction is monitored by UV–visible spectroscopic techniques, allowing for easy measurement of kinetic parameters .
- Results or Outcomes : The study discusses various aspects of model catalytic reduction related to thermodynamics parameters . It also discusses the plausible pathways of catalytic reduction of nitrophenols by various types of nanostructured materials .
Indirect Radiofluorination of Biomolecules
- Scientific Field : Medicinal Chemistry .
- Summary of Application : 4-Nitrophenyl activated esters are used for the indirect radiofluorination of biomolecules . This method is typically used when biomolecules cannot tolerate the harsh conditions of direct radiofluorination .
- Methods of Application : The process involves the synthesis of 4-nitrophenyl (PNP) activated esters of 18 F-labelled synthons for subsequent radiolabelling of biomolecules . A comparative study was conducted between PNP activated esters and the commonly used 2,3,5,6-tetrafluorphenyl (TFP) activated esters under direct radiofluorination conditions .
- Results or Outcomes : The study demonstrated the superiority of PNP esters under direct radiofluorination conditions with favorable acylation kinetics .
Synthesis of (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one
- Scientific Field : Organic Chemistry .
- Summary of Application : The compound (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one was synthesized from 2-naphthaldehyde and 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one .
- Methods of Application : The reaction was carried out with equimolar equivalents of 2-naphthaldehyde and 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one in ethanolic sodium hydroxide at 20 °C for 4 hours .
- Results or Outcomes : The reaction yielded (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one in 92% yield .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-nitrophenyl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c15-14(16)11-4-2-10(3-5-11)13-8-1-6-12-7-9-13/h2-5,12H,1,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQIZDGKPDHEPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407851 | |
| Record name | 1-(4-nitrophenyl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)-1,4-diazepane | |
CAS RN |
214124-83-1 | |
| Record name | 1-(4-nitrophenyl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

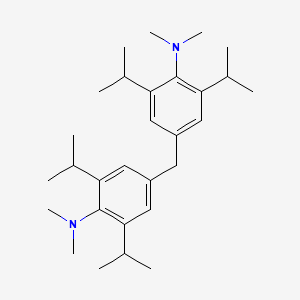
![4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl methanesulfonate](/img/structure/B1353007.png)
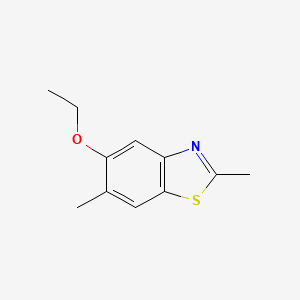
![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid](/img/structure/B1353014.png)
